Structural Differentiation from Closest Triazolopyrimidine‑Urea Analogues
CAS 1903528‑36‑8 bears a benzhydryl (diphenylmethyl) group on the urea terminus, distinguishing it from the most structurally adjacent disclosed congener, 1‑(3‑([1,2,4]triazolo[1,5‑a]pyrimidin‑6‑yl)propyl)‑3‑(3‑methoxyphenyl)urea (CAS 2034616‑31‑2), which carries a 3‑methoxyphenyl cap [REFS‑1]. The benzhydryl moiety increases lipophilicity (cLogP ≈ 3.8 vs. ≈ 2.1 for the 3‑methoxyphenyl analogue, calculated via ChemAxon) and introduces potential π‑stacking interactions not available to the mono‑aryl analogue [REFS‑1]. No direct biological comparison data between these two compounds are publicly available; the differentiation is therefore based on physicochemical and structural properties alone.
| Evidence Dimension | Lipophilicity (cLogP) and aryl‑cap structure |
|---|---|
| Target Compound Data | Diphenylmethyl cap; cLogP ≈ 3.8 (calculated) |
| Comparator Or Baseline | 3‑methoxyphenyl cap; cLogP ≈ 2.1 (calculated) |
| Quantified Difference | ΔcLogP ≈ 1.7 units (higher lipophilicity for target compound) |
| Conditions | In silico calculation (ChemAxon); no experimental logD₇.₄ reported |
Why This Matters
Higher lipophilicity may enhance membrane permeability and CNS penetration potential, but could also increase non‑specific protein binding; without measured permeability or selectivity data, the net impact on in vivo performance is unknown.
